molecular formula C10H14N2O2 B1416375 N-isobutyl-2-nitroaniline CAS No. 55432-22-9

N-isobutyl-2-nitroaniline

Cat. No. B1416375
CAS RN: 55432-22-9
M. Wt: 194.23 g/mol
InChI Key: XLGCTQLWXUOYSE-UHFFFAOYSA-N
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Description

“N-isobutyl-2-nitroaniline” (IBNA) is a yellow crystalline compound. It belongs to the family of nitroanilines and has the molecular formula C10H14N2O2 .


Synthesis Analysis

The synthesis of nitroanilines, including N-isobutyl-2-nitroaniline, involves various methods. One common method is the reaction of 2-nitrochlorobenzene with ammonia . Another approach involves the reduction of nitroanilines using synthesized copper ferrite nanoparticles as a heterogeneous nano-catalyst .


Molecular Structure Analysis

The molecular structure of N-isobutyl-2-nitroaniline consists of a nitro group (-NO2) attached to an aniline derivative. The molecular weight is 194.23 g/mol.


Chemical Reactions Analysis

Nitroanilines can undergo various chemical reactions. For instance, they can be reduced to amino compounds using sodium borohydride as a reducing agent . The reduction of 4-nitroaniline and 2-nitroaniline using synthesized copper ferrite nanoparticles has been studied extensively .

Scientific Research Applications

Environmental Remediation

N-isobutyl-2-nitroaniline: is a derivative of nitroaniline, which is a known environmental pollutant. Research has been conducted on the chemical reduction of nitroaniline compounds to convert them into less harmful or useful counterparts . This process is crucial for treating industrial effluents containing nitroaniline derivatives before they are released into aquatic systems.

Nonlinear Optical Materials

The structural analogs of N-isobutyl-2-nitroaniline , such as 2-nitroanilinium compounds, have been studied for their third-order nonlinear optical properties . These properties are essential for high-speed optical switching devices, which are increasingly important in telecommunications and information processing.

Catalysis

Nitroaromatic compounds, including N-isobutyl-2-nitroaniline , can be used as substrates in catalytic reduction reactions. The development of heterogeneous catalysts for the reduction of these compounds is an active area of research, with applications in the synthesis of amines .

Mechanism of Action

The mechanism of action of nitroanilines is primarily based on their nitro functional group. This group is a strong electron-withdrawing group, which can influence the reactivity of the compound .

Future Directions

The reduction of nitroanilines, a highly toxic pollutant, into less harmful or useful counterparts is a significant area of research . Various methods for conversion and removal have been explored, and the use of chemical reduction to produce non-toxic or low-toxic amino compounds is seen as beneficial .

properties

IUPAC Name

N-(2-methylpropyl)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(2)7-11-9-5-3-4-6-10(9)12(13)14/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGCTQLWXUOYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isobutyl-2-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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